Isopropyl 4-[4-(dimethylamino)phenyl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
CAS No.: 300690-88-4
Cat. No.: VC21449778
Molecular Formula: C18H25N3O3
Molecular Weight: 331.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 300690-88-4 |
|---|---|
| Molecular Formula | C18H25N3O3 |
| Molecular Weight | 331.4g/mol |
| IUPAC Name | propan-2-yl 6-[4-(dimethylamino)phenyl]-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate |
| Standard InChI | InChI=1S/C18H25N3O3/c1-11(2)24-17(22)15-12(3)21(6)18(23)19-16(15)13-7-9-14(10-8-13)20(4)5/h7-11,16H,1-6H3,(H,19,23) |
| Standard InChI Key | JKWJJJPFDNIHAX-UHFFFAOYSA-N |
| SMILES | CC1=C(C(NC(=O)N1C)C2=CC=C(C=C2)N(C)C)C(=O)OC(C)C |
| Canonical SMILES | CC1=C(C(NC(=O)N1C)C2=CC=C(C=C2)N(C)C)C(=O)OC(C)C |
Introduction
Chemical Identity and Properties
Isopropyl 4-[4-(dimethylamino)phenyl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a tetrahydropyrimidine derivative with several distinctive structural features. This compound incorporates a dimethylamino-substituted phenyl group attached to the pyrimidine ring, along with an isopropyl carboxylate moiety. The molecular structure embodies both polar and non-polar regions, potentially influencing its solubility profile and interactions with biological systems.
The compound is characterized by the following identifiers and physicochemical properties:
| Property | Description |
|---|---|
| CAS Registry Number | 300690-88-4 |
| Molecular Formula | C₁₈H₂₅N₃O₃ |
| Molecular Weight | 331.4 g/mol |
| IUPAC Name | Propan-2-yl 6-[4-(dimethylamino)phenyl]-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate |
| Standard InChI | InChI=1S/C18H25N3O3/c1-11(2)24-17(22)15-12(3)21(6)18(23)19-16(15)13-7-9-14(10-8-13)20(4)5/h7-11,16H,1-6H3,(H,19,23) |
| Standard InChIKey | JKWJJJPFDNIHAX-UHFFFAOYSA-N |
| PubChem Compound ID | 537205 |
The compound contains multiple functional groups, including an amide (the 2-oxo or carbonyl group on the pyrimidine ring), a tertiary amine (the dimethylamino group on the phenyl ring), and an ester (the isopropyl carboxylate). These functional groups contribute to the compound's chemical reactivity and potential interactions with biological targets.
Structural Features
The core structure consists of a tetrahydropyrimidine ring with several key substituents:
-
A 4-(dimethylamino)phenyl group at the 4-position
-
Methyl groups at positions 1 and 6
-
A carbonyl (oxo) group at position 2
-
An isopropyl carboxylate group at position 5
The structural arrangement gives the molecule a three-dimensional configuration that may influence its biological activity and binding properties to potential target proteins or receptors.
Synthesis Methodologies
The synthesis of tetrahydropyrimidine derivatives such as Isopropyl 4-[4-(dimethylamino)phenyl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate typically employs the Biginelli reaction, a well-established multicomponent reaction in organic chemistry. This synthetic approach involves the condensation of three components: an aldehyde, a β-ketoester, and a urea or thiourea derivative under acidic or basic catalytic conditions.
Biginelli Reaction Mechanism
The Biginelli reaction typically proceeds through the following key steps:
-
Acid-catalyzed condensation between the aldehyde and urea to form an N-acyliminium ion intermediate
-
Nucleophilic addition of the β-ketoester enol to the iminium ion
-
Cyclization via intramolecular nucleophilic attack
-
Dehydration to yield the final tetrahydropyrimidine product
For the synthesis of Isopropyl 4-[4-(dimethylamino)phenyl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate specifically, the reaction would likely involve:
-
4-(Dimethylamino)benzaldehyde as the aldehyde component
-
Isopropyl acetoacetate as the β-ketoester
-
N-methylurea as the urea component
Spectroscopic Characterization
Spectroscopic data serves as a crucial element in confirming the structure and purity of organic compounds like Isopropyl 4-[4-(dimethylamino)phenyl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate. While detailed spectroscopic information for this specific compound is limited in the available literature, general characterization techniques typically employed for similar tetrahydropyrimidine derivatives include:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides valuable information about the structural arrangement of atoms in the molecule. For this compound, expected characteristic signals would include:
-
¹H NMR signals for:
-
Isopropyl methyl groups (doublet)
-
N-methyl groups at positions 1 and 6 (singlets)
-
Dimethylamino methyl groups (singlet)
-
Aromatic protons of the phenyl ring (multiplets)
-
The methine proton at C-4 (singlet)
-
The isopropyl methine proton (septet)
-
-
¹³C NMR would be expected to show signals for:
-
Carbonyl carbons (ester and amide)
-
Aromatic carbons
-
Methyl and methine carbons
-
Quaternary carbons of the pyrimidine ring
-
Infrared (IR) Spectroscopy
IR spectroscopy would reveal characteristic absorption bands for the functional groups present in the molecule:
-
C=O stretching bands for the ester and amide groups
-
C-N stretching for the dimethylamino group
-
C-H stretching for aromatic and aliphatic groups
-
C=C stretching for the aromatic ring
Spectroscopic databases indicate that spectral data for this compound is available, which would provide definitive confirmation of its structure .
Relationship to Other Tetrahydropyrimidine Derivatives
Isopropyl 4-[4-(dimethylamino)phenyl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate belongs to a broader class of compounds known as dihydropyrimidines (DHPMs) or Biginelli compounds. This class has garnered significant research interest due to the diverse biological activities exhibited by many of its members.
Structural Analogs
Structural variations within this class of compounds include:
-
Different ester groups (methyl, ethyl, isopropyl, etc.) at the 5-position
-
Various aryl substituents at the 4-position with different electronic properties
-
Different substituents on the pyrimidine nitrogen atoms
-
Thioxo derivatives where the 2-oxo group is replaced with a thioxo group
A related compound mentioned in the literature is isopropyl 6-methyl-4-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate, which shares the isopropyl pyrimidinecarboxylate scaffold but features a different aromatic substitution pattern.
Structure-Activity Relationships
The biological activity of tetrahydropyrimidine derivatives is often influenced by:
-
The nature of substituents at the 4-position
-
The type of ester group at the 5-position
-
Substitution patterns on the pyrimidine nitrogen atoms
-
The presence of additional functional groups that can engage in hydrogen bonding
The dimethylamino group in the compound of interest likely influences its lipophilicity, membrane permeability, and potential interactions with biological targets.
Future Research Directions
Research into tetrahydropyrimidine derivatives continues to explore their synthesis optimization and biological activities. For Isopropyl 4-[4-(dimethylamino)phenyl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate specifically, several promising research directions emerge:
Synthesis Optimization
Future research could focus on developing:
-
More efficient synthetic routes with higher yields
-
Stereoselective synthesis methods to control the stereochemistry at C-4
-
Green chemistry approaches to reduce environmental impact
-
Scale-up procedures for larger-scale production
Biological Activity Screening
Comprehensive screening of this compound for various biological activities could include:
-
Enzyme inhibition assays
-
Receptor binding studies
-
Antimicrobial testing
-
Anticancer activity evaluation
-
Anti-inflammatory potential assessment
Structure Modification Studies
The basic scaffold could serve as a starting point for developing a library of derivatives with:
-
Different substituents on the phenyl ring
-
Various ester groups at the 5-position
-
Modified substitution patterns on the pyrimidine ring nitrogen atoms
-
Introduction of additional functional groups to enhance activity or pharmacokinetic properties
Computational Studies
Molecular modeling and computational chemistry could provide insights into:
-
Binding modes with potential biological targets
-
Structure-activity relationships
-
Physicochemical property predictions
-
Pharmacokinetic parameter estimations
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume